molecular formula C13H21N3O2S B14792240 Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate

Cat. No.: B14792240
M. Wt: 283.39 g/mol
InChI Key: KMJYDFOIIPQZMG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a thiazole compound under controlled conditions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving high-pressure and high-temperature conditions to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted thiazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and pyrrolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[2-(methylamino)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl (2R)-2-[(2S)-2-(methylcarbamoyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to similar compounds that may only contain one of these rings.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-6-10(16)9-8-19-11(14-4)15-9/h8,10H,5-7H2,1-4H3,(H,14,15)

InChI Key

KMJYDFOIIPQZMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)NC

Origin of Product

United States

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